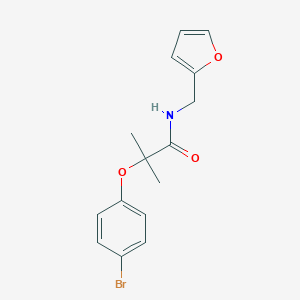![molecular formula C23H16FN3O2 B243733 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as CFMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.
作用機序
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate groups to its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation and survival. 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to be highly selective for CK2, with minimal cross-reactivity with other kinases.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits cell proliferation and induces apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several advantages for lab experiments, such as its high potency and selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It also has good solubility in aqueous and organic solvents, which makes it easy to handle in lab experiments. However, 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and signaling pathways. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, which would facilitate its use in lab experiments and drug development.
合成法
The synthesis of 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-fluoro-4-nitrobenzoic acid, which is reacted with 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions that involve the introduction of a cyano group and the conversion of the nitro group to an amide. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. It has been shown to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it a promising target for cancer therapy. 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C23H16FN3O2 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H16FN3O2/c1-13-3-8-19-21(9-13)29-23(27-19)16-6-4-14(2)20(11-16)26-22(28)17-7-5-15(12-25)10-18(17)24/h3-11H,1-2H3,(H,26,28) |
InChIキー |
MYIJBBPQAKTTHW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F |
正規SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243650.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B243652.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)